molecular formula C10H16O2 B1352326 5-Methyl-2-(1-methylethenyl)-4-hexenoic acid CAS No. 497-67-6

5-Methyl-2-(1-methylethenyl)-4-hexenoic acid

Cat. No. B1352326
CAS RN: 497-67-6
M. Wt: 168.23 g/mol
InChI Key: NNVQOMNUZSZZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(1-methylethenyl)-4-hexenoic acid is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-2-(1-methylethenyl)-4-hexenoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2-(1-methylethenyl)-4-hexenoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

497-67-6

Product Name

5-Methyl-2-(1-methylethenyl)-4-hexenoic acid

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

5-methyl-2-prop-1-en-2-ylhex-4-enoic acid

InChI

InChI=1S/C10H16O2/c1-7(2)5-6-9(8(3)4)10(11)12/h5,9H,3,6H2,1-2,4H3,(H,11,12)

InChI Key

NNVQOMNUZSZZAL-UHFFFAOYSA-N

SMILES

CC(=CCC(C(=C)C)C(=O)O)C

Canonical SMILES

CC(=CCC(C(=C)C)C(=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a nitrogen atmosphere, a mixture of the 125 mmol of sodium hydride, obtained from 5.00 g of a 60% suspension in mineral oil by removal of mineral oil with n-hexane washing, and 30 ml of toluene was heated to reflux with stirring, and subjected to dropwise addition of 20.0 g of 2-methyl-3-buten-2-yl senecioate having a purity of 96.9% over one hour. After reflux was continued for 22 hours, the reaction mixture was cooled to room temperature, and 10 ml of methanol and 40 ml of water were added dropwise thereto. The organic phase was extracted with water and then discarded. The aqueous phases were combined and then made acidic with 20% hydrochloric acid, followed by extraction with diethyl ether. The diethyl ether solution was subjected to typical work-up including washing, drying and concentration to obtain 20.0 g of the crude product having a purity of 3.6% on basis of stoichiometric amount. The content of each isomer in the crude product was analyzed using capillary GC analysis and GC-MS under the similar conditions as in Example 1. The results are shown in Table 2.
Name
2-methyl-3-buten-2-yl senecioate
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

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